Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-
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Overview
Description
Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- is a chemical compound with the molecular formula C9H11Cl2N2O4P It is known for its unique structure, which includes a phosphoramidic dichloride group attached to a 3,4-dimethoxyphenylamino carbonyl group
Preparation Methods
The synthesis of phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- typically involves the reaction of 3,4-dimethoxyaniline with phosphoryl chloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbonyl group. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .
Chemical Reactions Analysis
Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and the corresponding amine.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- involves its reactivity with nucleophiles and electrophiles. The phosphoramidic dichloride group is highly reactive and can form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- can be compared with other phosphoramidic dichloride compounds, such as:
- Phosphoramidic dichloride, [[(4-methoxyphenyl)amino]carbonyl]-
- Phosphoramidic dichloride, [[(2,4-dimethoxyphenyl)amino]carbonyl]-
These compounds share similar reactivity but differ in the substituents on the phenyl ring, which can influence their chemical properties and applications.
Properties
CAS No. |
651731-57-6 |
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Molecular Formula |
C9H11Cl2N2O4P |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1-dichlorophosphoryl-3-(3,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C9H11Cl2N2O4P/c1-16-7-4-3-6(5-8(7)17-2)12-9(14)13-18(10,11)15/h3-5H,1-2H3,(H2,12,13,14,15) |
InChI Key |
GUWRTVAIUMEONR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NP(=O)(Cl)Cl)OC |
Origin of Product |
United States |
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